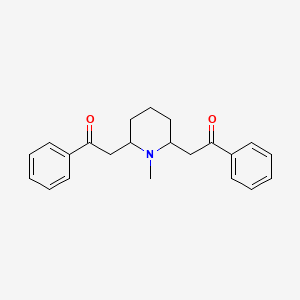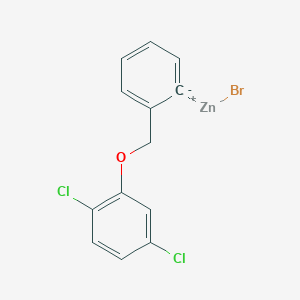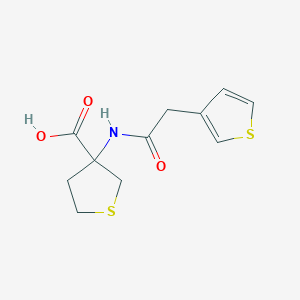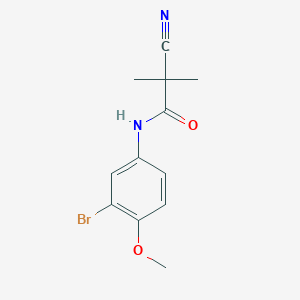![molecular formula C8H8BFO2 B14890853 (R)-5-Fluoro-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14890853.png)
(R)-5-Fluoro-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-5-Fluoro-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol is a boron-containing compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Fluoro-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol typically involves the use of boron reagents in a Suzuki–Miyaura coupling reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the preparation of various organoboron compounds . The general synthetic route involves the coupling of a boronic acid or boronate ester with an aryl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of ®-5-Fluoro-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
®-5-Fluoro-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states of boron.
Reduction: Reduction reactions can convert the compound into different boron-containing species.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids or borate esters, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
®-5-Fluoro-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: It is being investigated for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: The compound’s unique properties make it suitable for use in materials science, including the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which ®-5-Fluoro-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol exerts its effects involves interactions with specific molecular targets and pathways. The boron atom in the compound can form reversible covalent bonds with biological molecules, influencing their function and activity. This property is particularly useful in medicinal chemistry, where the compound can be designed to target specific enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Fluoro-2-methylbenzo[c][1,2]oxaborol-1(3H)-ol
- 3-Fluoro-5-methylbenzo[c][1,2]oxaborol-1(3H)-ol
- 5-Fluoro-3-methylbenzo[c][1,2]oxaborol-1(3H)-one
Uniqueness
®-5-Fluoro-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol is unique due to its specific stereochemistry and the presence of both fluorine and boron atoms
Propriétés
Formule moléculaire |
C8H8BFO2 |
|---|---|
Poids moléculaire |
165.96 g/mol |
Nom IUPAC |
(3R)-5-fluoro-1-hydroxy-3-methyl-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C8H8BFO2/c1-5-7-4-6(10)2-3-8(7)9(11)12-5/h2-5,11H,1H3/t5-/m1/s1 |
Clé InChI |
LWINTJPRLPNUPE-RXMQYKEDSA-N |
SMILES isomérique |
B1(C2=C(C=C(C=C2)F)[C@H](O1)C)O |
SMILES canonique |
B1(C2=C(C=C(C=C2)F)C(O1)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


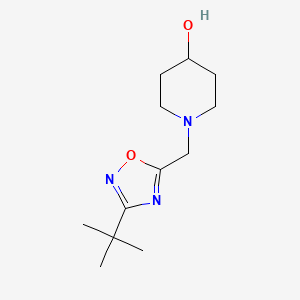
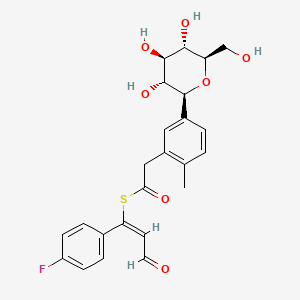
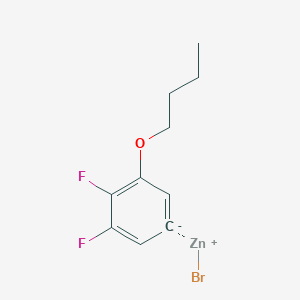
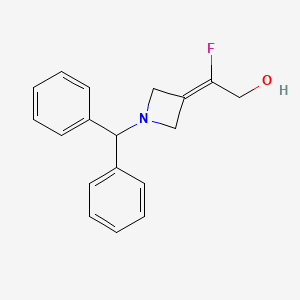
![6-{[2-(Phenylcarbonyl)hydrazinyl]carbonyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B14890801.png)
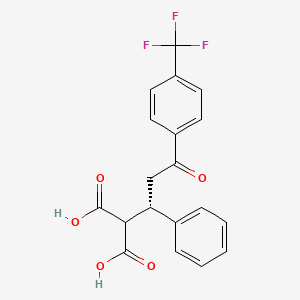
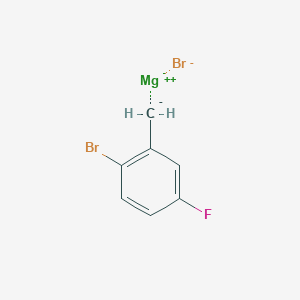
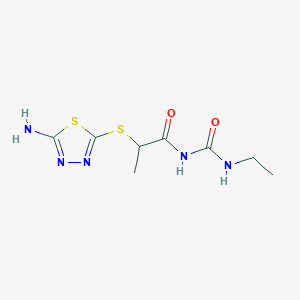
![2-(5,6-Difluoro-1H-benzo[d][1,2,3]triazol-1-yl)acetonitrile](/img/structure/B14890825.png)
